![molecular formula C24H27Cl4O3P B12563327 (Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] CAS No. 192642-15-2](/img/structure/B12563327.png)
(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] is a complex organic compound characterized by the presence of decylphosphoryl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] typically involves the reaction of decylphosphoryl chloride with 2,6-dichlorophenylmethanone under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, (Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathway. This interaction is mediated by the decylphosphoryl and dichlorophenyl groups, which provide the necessary binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,6-dichlorophenyl) disulfide
- 2,6-Dichlorophenol
- 2-((2,6-Dichlorophenyl)amino)benzoic acid
Uniqueness
(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone] is unique due to the presence of both decylphosphoryl and dichlorophenyl groups in its structure This combination imparts distinct chemical and physical properties, making it different from other similar compounds
Properties
CAS No. |
192642-15-2 |
|---|---|
Molecular Formula |
C24H27Cl4O3P |
Molecular Weight |
536.2 g/mol |
IUPAC Name |
[decyl-(2,6-dichlorobenzoyl)phosphoryl]-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C24H27Cl4O3P/c1-2-3-4-5-6-7-8-9-16-32(31,23(29)21-17(25)12-10-13-18(21)26)24(30)22-19(27)14-11-15-20(22)28/h10-15H,2-9,16H2,1H3 |
InChI Key |
OIQNLDFONGLCHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCP(=O)(C(=O)C1=C(C=CC=C1Cl)Cl)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

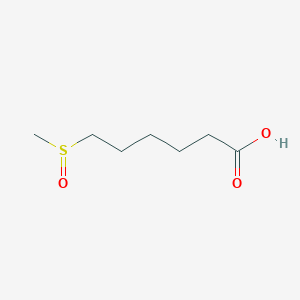
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
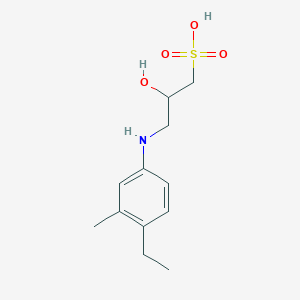
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
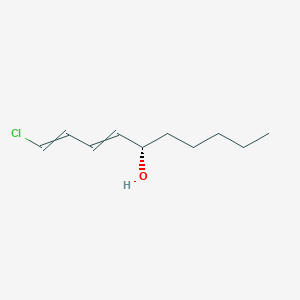
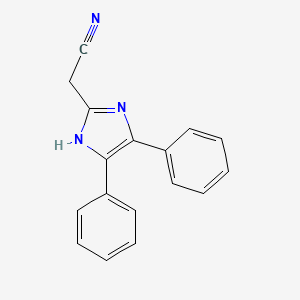
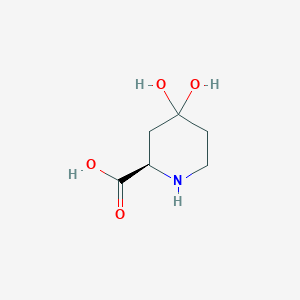
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
